molecular formula C6H2F5NO2S B3043191 Pentafluorobenzenesulphonamide CAS No. 778-36-9

Pentafluorobenzenesulphonamide

Cat. No. B3043191
CAS RN: 778-36-9
M. Wt: 247.14 g/mol
InChI Key: ZWVYQZBCSXCUOO-UHFFFAOYSA-N
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Description

Pentafluorobenzenesulphonamide is a chemical compound with the CAS Number: 778-36-9. It has a molecular weight of 247.15 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorobenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of Pentafluorobenzenesulphonamide can be represented by the InChI code: 1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

Pentafluorobenzenesulphonamide is a solid at room temperature . It has a boiling point of 155-156 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

Pentafluorobenzenesulfonamide is used in chemical synthesis . It’s a compound with the formula C6H2F5NO2S . It’s used in the synthesis of various other compounds .

Biological Research

This compound has been identified as a novel reactive warhead in biological research . It’s used in projects focused on protecting and tailoring a reactive warhead towards biological nucleophiles and systemic application in vivo .

Drug Design

Pentafluorobenzenesulfonamide has applications in drug design . A molecule named AC-3-019, which harbors a modified PFBS group, has been discovered . This molecule has demonstrated suitable pharmacokinetic stability .

Anti-Cancer Research

The compound has shown potential in anti-cancer research . AC-3-019 has been evaluated in two in-vivo animal models to assess its anti-cancer ability .

Metabolic Stability Research

Research has been conducted to enhance the metabolic stability of Pentafluorobenzenesulfonamide . A molecule named DR-1-055 combines the conformational approach with synergistic electronic tuning of PFBS to deliver a metabolically stable scaffold .

Breast Cancer Treatment

DR-1-055 has shown enhanced potency against two in-vivo breast cancer mouse models . It’s also been effective in an in-vivo facial tumor model towards Tasmanian devils .

Protein Profiling

A simplified version of the PFBS bearing an alkyne handle was used in an activity-based protein profiling (ABPP) approach . This approach was used to interrogate its intrinsic reactivity against biological nucleophiles in HeLa cell lysates .

Clinical Trials

Pentafluorobenzenesulfonamide has been used in clinical trials . For example, Batabulin, a PFBS containing molecule, was utilized in phase II clinical trials . Research is ongoing to potentially rescue this failed clinical candidate using a unique ortho-substitution technique .

Safety and Hazards

The safety information for Pentafluorobenzenesulphonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for Pentafluorobenzenesulphonamide are not available, the field of sulfonamide research is quite active. Sulfonamides are being studied for their potential applications in various areas, including medicine and environmental science .

Mechanism of Action

Target of Action

Pentafluorobenzenesulfonamide (PFBS) is a novel reactive warhead that has been identified to target biological nucleophiles . It is known to interact with Carbonic Anhydrase (CA), a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons . The primary-sulfonamide-group-bearing compounds, like PFBS, have been found to be exceptionally strong binders to CAs .

Mode of Action

PFBS interacts with its targets through a conformational mechanism . The compound’s sulfonamide group forms a bond with the zinc ion in the active site of the CA enzyme . This interaction inhibits the enzyme’s activity, disrupting the balance of carbon dioxide and bicarbonate in the body .

Biochemical Pathways

The inhibition of CA by PFBS affects several biochemical pathways. As CA plays a crucial role in maintaining pH balance, its inhibition can disrupt normal cellular functions . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFBS are crucial for its bioavailability. A study found that a molecule harbouring a modified PFBS group demonstrated suitable pharmacokinetic stability . .

Result of Action

The molecular and cellular effects of PFBS’s action primarily involve the inhibition of CA activity. This can lead to an imbalance in pH homeostasis within the body, affecting various cellular functions . In a study, PFBS was found to induce abnormal morphology and aberrant larval behavior in zebrafish, indicating potential developmental toxicity .

properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVYQZBCSXCUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307749
Record name Pentafluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorobenzenesulfonamide

CAS RN

778-36-9
Record name Pentafluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an aqueous solution of ammonium chloride was added dropwise an acetone solution of pentafluorobenzenesulfonyl chloride at room temperature. During addition, pH was adjusted to 7 by an aqueous sodium hydroxide solution. Precipitated product was filtered and recrystallized from toluene to give pentafluorobenzenesulfonamide. The structure was confirmed by 1H-NMR, 19F-NMR and IR.
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Synthesis routes and methods II

Procedure details

Under room temperature, a solution of 468 g of pentafluorobenzenesulfonyl chloride in acetone was added dropwise to an aqueous solution containing 964 g of ammonium chloride, during which a pH was adjusted to 7 with an aqueous sodium hydroxide solution. The precipitated product was filtered, and recrystallized from toluene to obtain 156 g of pentafluorobenzenesulfonamide as white crystals. A structure was confirmed by 1H-NMR, 19F-NMR and IR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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